molecular formula C8H11NS B12086265 (R)-cyclopropyl(thiophen-2-yl)methanamine CAS No. 473733-07-2

(R)-cyclopropyl(thiophen-2-yl)methanamine

Cat. No.: B12086265
CAS No.: 473733-07-2
M. Wt: 153.25 g/mol
InChI Key: AAQQXHHWWFZBRH-MRVPVSSYSA-N
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Description

®-cyclopropyl(thiophen-2-yl)methanamine is a chiral amine compound featuring a cyclopropyl group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclopropanation of a suitable precursor, followed by the formation of the thiophene ring through a ring-forming multicomponent reaction .

Industrial Production Methods

Industrial production methods for ®-cyclopropyl(thiophen-2-yl)methanamine may involve large-scale cyclopropanation and thiophene synthesis processes, followed by efficient amination techniques. These methods are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

®-cyclopropyl(thiophen-2-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic substitution can be carried out using reagents like bromine or iodine, while nucleophilic substitution may involve reagents like sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Various reduced derivatives of the thiophene ring.

    Substitution: Halogenated thiophene derivatives and other substituted products.

Mechanism of Action

The mechanism of action of ®-cyclopropyl(thiophen-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylamine: A simpler analogue with a cyclopropyl group and an amine group.

    Thiophene-2-ylmethanamine: A related compound with a thiophene ring and an amine group.

    Cyclopropyl(thiophen-2-yl)methanol: A similar compound with a hydroxyl group instead of an amine group.

Uniqueness

®-cyclopropyl(thiophen-2-yl)methanamine is unique due to its combination of a cyclopropyl group and a thiophene ring, along with its chiral nature. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

473733-07-2

Molecular Formula

C8H11NS

Molecular Weight

153.25 g/mol

IUPAC Name

(R)-cyclopropyl(thiophen-2-yl)methanamine

InChI

InChI=1S/C8H11NS/c9-8(6-3-4-6)7-2-1-5-10-7/h1-2,5-6,8H,3-4,9H2/t8-/m1/s1

InChI Key

AAQQXHHWWFZBRH-MRVPVSSYSA-N

Isomeric SMILES

C1CC1[C@H](C2=CC=CS2)N

Canonical SMILES

C1CC1C(C2=CC=CS2)N

Origin of Product

United States

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